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Cholesterol-18O

Cat. No.: B1140770
M. Wt: 388.7 g/mol
InChI Key: HVYWMOMLDIMFJA-XLQSOFFQSA-N
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Description

The Role of Stable Isotope Labeling in Biochemical Pathway Elucidation

Stable isotope labeling has become an indispensable tool in the field of metabolomics, allowing researchers to trace the metabolic fate of specific molecules within a living organism. nih.govresearchgate.net Unlike their radioactive counterparts, stable isotopes are non-radioactive and therefore safe for use in human studies, including in vulnerable populations like infants and pregnant women. researchgate.netbioscientifica.com By introducing a "heavy" isotope of an element, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or oxygen-18 (¹⁸O), into a molecule of interest, scientists can distinguish the labeled compound from its naturally occurring, "light" counterparts. nih.gov This enables the direct analysis of how a nutrient is distributed, metabolized, and converted into other products. nih.gov

This technique is particularly powerful in lipidomics, the large-scale study of lipids, where it can be used to measure the biosynthesis, remodeling, and degradation of these crucial molecules. nih.gov By coupling stable isotope labeling with advanced analytical techniques like mass spectrometry, researchers can precisely locate and quantify the label within various biomolecules, providing a dynamic view of metabolic pathways. researchgate.netnih.gov

Historical Context and Evolution of Cholesterol Tracing Methodologies: From Radioisotopes to Stable Isotopes

The journey to understand cholesterol metabolism has been marked by a significant evolution in tracing methodologies. Early investigations relied heavily on radioisotopes, such as tritium (B154650) (³H) and carbon-14 (B1195169) (¹⁴C), to label cholesterol. researchgate.net These radioactive tracers offered high sensitivity, allowing for the detection of minute quantities of the labeled molecule. elifesciences.org Pioneering studies using radiolabeled cholesterol were instrumental in characterizing the fundamental aspects of cholesterol metabolism and its degradation into bile acids. nih.gov

However, the use of radioisotopes is fraught with challenges, including safety concerns related to radiation exposure and strict regulations governing their handling and disposal. nih.gov These limitations spurred the development and adoption of stable isotope-based methods. The 1980s saw a significant shift towards stable isotopes, driven by advancements in analytical technologies like nuclear magnetic resonance (NMR) and mass spectrometry (MS). nih.gov Studies comparing the two approaches found that stable isotopes provided comparable kinetic data to radioisotopes, solidifying their role as a safer and more versatile alternative. researchgate.netnih.gov Today, stable isotope labeling, often in combination with sophisticated mass spectrometry techniques, is the cornerstone of modern cholesterol metabolism research. elifesciences.orgnih.gov

Rationale for Utilizing Cholesterol-3-18O as a Specific Tracer in Advanced Lipid Investigations

The choice of a specific stable isotope tracer is dictated by the scientific question at hand. Cholesterol-3-¹⁸O, a cholesterol molecule where the oxygen atom in the hydroxyl group at the 3-position is replaced with the heavy isotope ¹⁸O, offers unique advantages for certain advanced lipid investigations.

One key application lies in studying the initial steps of cholesterol absorption and its subsequent esterification. The hydroxyl group at the C-3 position is a critical site for esterification, the process by which a fatty acid is attached to cholesterol to form a cholesteryl ester. uclahealth.org By labeling this specific position, researchers can track the fate of the intact cholesterol molecule as it is absorbed and metabolized.

Furthermore, the use of ¹⁸O provides a distinct mass shift that can be readily detected by mass spectrometry. This allows for clear differentiation from other isotopically labeled cholesterol variants, such as those labeled with deuterium or ¹³C. This specificity is particularly valuable in dual-labeling studies, where two different tracers are used simultaneously to probe different aspects of a metabolic pathway. For instance, one could theoretically use Cholesterol-3-¹⁸O to trace dietary cholesterol absorption while simultaneously using a ¹³C-labeled precursor to measure endogenous cholesterol synthesis. While less common than deuterium or ¹³C labeling, the unique properties of ¹⁸O-labeled cholesterol make it a valuable tool for specific and advanced research questions in lipid metabolism.

Interactive Data Table: Comparison of Isotope Tracing Methodologies

FeatureRadioisotopes (e.g., ³H, ¹⁴C)Stable Isotopes (e.g., ²H, ¹³C, ¹⁸O)
Detection Method Scintillation countingMass Spectrometry, NMR
Safety Radiation exposure concernsNon-radioactive, safe for human use
Handling Requires specialized facilities and licensesStandard laboratory procedures
Sensitivity Very highHigh, dependent on analytical instrumentation
Applications in Humans Limited, especially in vulnerable populationsWidely used in clinical research
Data Richness Primarily quantitative (amount of tracer)Quantitative and structural (location of label)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H46O B1140770 Cholesterol-18O

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25,28H,6-8,10-17H2,1-5H3/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1/i28+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVYWMOMLDIMFJA-XLQSOFFQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)[18OH])C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Chemical Characterization of Cholesterol 3 18o

Stereospecific Synthesis of [3β-¹⁸O]Cholesterol

The synthesis of [3β-¹⁸O]Cholesterol is centered on the introduction of an ¹⁸O atom specifically at the C-3 position of the sterol backbone, maintaining the natural β-orientation of the hydroxyl group.

The most direct and established method for synthesizing ¹⁸O-cholesterol involves the hydrolysis of an i-cholesteryl ether using isotopically enriched water. osti.govcore.ac.uk The primary precursors for this synthesis are:

i-Cholesteryl methyl ether (6β-methoxy-3α,5-cyclo-5α-cholestane) : This precursor is derived from cholesterol itself. The "i-steroid" rearrangement creates a cyclopropane (B1198618) ring involving carbons C-3, C-4, and C-5, which activates the C-3 position for nucleophilic attack.

¹⁸O-Water (H₂¹⁸O) : This is the source of the heavy isotope. The isotopic purity of the water (e.g., 97-99 atom % ¹⁸O) directly influences the final isotopic enrichment of the cholesterol product. chemrxiv.org

The reaction is typically an acid-catalyzed hydrolysis. The i-cholesteryl methyl ether is treated with H₂¹⁸O in the presence of an acid catalyst, leading to the cleavage of the ether and the cyclopropane ring and the formation of the 3β-hydroxyl group containing the ¹⁸O atom.

Achieving regiospecificity (labeling only at C-3) and stereospecificity (ensuring the β-configuration) is the critical challenge. The use of an i-steroid intermediate is a classic strategy in steroid chemistry to achieve this.

The synthesis proceeds through a sequential i-steroid/retro-i-steroid rearrangement. nih.gov The process can be summarized as follows:

Formation of the i-Steroid Intermediate : Cholesterol is first converted to a derivative with a good leaving group at the 3β-position, such as a mesylate or tosylate. This facilitates the formation of the 3,5-cyclo steroid cation (the i-steroid cation). In the presence of methanol (B129727), this cation is trapped to form i-cholesteryl methyl ether.

Hydrolysis with H₂¹⁸O : The acid-catalyzed hydrolysis of the i-cholesteryl methyl ether with H₂¹⁸O proceeds via the same i-steroid cation. The H₂¹⁸O molecule attacks the cation, leading to the opening of the cyclopropane ring.

Retro-i-Steroid Rearrangement : This attack and ring-opening regenerates the cholesterol backbone with the double bond at the C-5 position and, crucially, installs the ¹⁸OH group at the C-3 position with retention of the original β-stereochemistry. nih.gov This mechanism ensures that the ¹⁸O is incorporated exclusively at the desired C-3 position and in the correct stereochemical orientation.

Chemical Precursors and Reaction Conditions for Isotopic Incorporation

Advanced Purification Techniques for Isotopic and Chemical Purity

Following synthesis, the crude product contains not only the desired Cholesterol-3-¹⁸O but also unreacted starting materials, non-labeled cholesterol, and other byproducts. A multi-step purification process is essential to achieve high isotopic and chemical purity.

Chromatography is a primary tool for purifying the synthesized cholesterol.

Column Chromatography : Initial purification is often performed using silica (B1680970) gel column chromatography. A gradient elution system, for instance with ethyl acetate (B1210297) and hexanes, can effectively separate cholesterol from more or less polar impurities. acs.org

High-Performance Liquid Chromatography (HPLC) : For achieving the highest purity, reversed-phase HPLC (RP-HPLC) is the method of choice. This technique separates compounds based on their hydrophobicity. A C18 column is commonly used for cholesterol separation. acs.organimbiosci.org The selection of the mobile phase is critical for optimal resolution. animbiosci.org

Table 1: Representative HPLC Conditions for Cholesterol Purification
Stationary Phase (Column)Mobile Phase (v/v)DetectionReference
Zorbax Eclipse Plus C18Acetonitrile / Methanol (60:40)UV (205 nm) nih.gov
Nova-pak C18Acetonitrile / Methanol / 2-Propanol (7:3:1)UV (205 nm) animbiosci.org
Reversed-phase C18Isopropanol / Acetonitrile / Water (60:30:10)UV (205 nm) plos.org
Nova Pak C18Propan-2-ol / Acetonitrile (17:83)UV (205 nm) researchgate.net

Recrystallization is a powerful technique for removing trace impurities and obtaining highly crystalline, pure cholesterol. oup.comoup.com The choice of solvent is paramount, as the solubilities of cholesterol and its contaminants must be sufficiently different.

Table 2: Recrystallization Methods for Cholesterol Purification
MethodSolvent(s)Procedure SummaryReference
From Acetic AcidGlacial Acetic AcidCholesterol is dissolved in boiling glacial acetic acid (e.g., 8 mL per gram). The solution is then rapidly cooled in an ice bath with vigorous stirring to precipitate the purified cholesterol. oup.comoup.com
From AlcoholAbsolute Ethyl AlcoholCrude cholesterol is dissolved in hot ethanol. Upon cooling, the less soluble cholesterol crystallizes out, leaving more soluble impurities in the solution. oup.comoup.comgoogle.com
Dibromide DerivativeDiethyl Ether, Acetic Acid, BromineCholesterol is converted to cholesterol dibromide, which is precipitated and washed. The purified dibromide is then debrominated to yield pure cholesterol. This method is effective for removing certain unsaturated sterol impurities. oup.comoup.com
From Isopropanol/WaterIsopropanol / WaterExcess cholesterol is dissolved in a heated water/isopropanol mixture. The solution is then filtered and allowed to cool slowly, promoting the growth of pure cholesterol monohydrate crystals. pnas.org

Chromatographic Separations (e.g., Column Chromatography, HPLC)

Analytical Validation of Cholesterol-3-¹⁸O Purity and Isotopic Enrichment

Validation is the final and most critical step to confirm the identity, purity, and isotopic labeling of the synthesized compound. This involves a combination of chromatographic and spectrometric techniques.

Chemical Purity Assessment: The chemical purity is typically confirmed by HPLC, where the final product should show a single peak at the retention time corresponding to a cholesterol standard under the same conditions. nih.govscielo.br

Isotopic Enrichment and Validation: Mass spectrometry is the definitive technique for confirming the incorporation of the ¹⁸O isotope and quantifying the enrichment level.

Gas Chromatography-Mass Spectrometry (GC-MS) : The purified cholesterol is often derivatized (e.g., silylated) and then analyzed by GC-MS. The mass spectrum of Cholesterol-3-¹⁸O will exhibit a molecular ion peak (or a characteristic fragment ion) that is shifted by 2 mass units (Da) compared to its unlabeled (¹⁶O) counterpart. core.ac.ukacs.org

Isotope Ratio Mass Spectrometry (IRMS) : For a highly precise measurement of isotopic abundance, IRMS can be used to determine the exact ¹⁸O/¹⁶O ratio in the sample. oup.com

The validation of the analytical method itself involves establishing several key parameters to ensure reliability and accuracy.

Table 3: Key Parameters for Analytical Method Validation
ParameterDescriptionTypical Acceptance CriteriaReference
Linearity (R²) Measures how well a calibration curve fits a straight line over a given concentration range.R² ≥ 0.99 reading.ac.uk
Precision (RSD) The closeness of repeated measurements, expressed as Relative Standard Deviation (RSD) or Coefficient of Variation (CV).RSD < 15% (RSD < 20% at LLOQ) reading.ac.ukaip.org
Accuracy (% Recovery) The closeness of a measured value to the true value, determined by analyzing a sample with a known concentration (spike recovery).85% - 115% reading.ac.uk
Limit of Detection (LOD) The lowest concentration of the analyte that can be reliably detected by the instrument.Calculated based on signal-to-noise ratio (e.g., 3:1) or calibration curve slope. scielo.braip.org
Limit of Quantification (LOQ) The lowest concentration of the analyte that can be accurately and precisely quantified.Calculated based on signal-to-noise ratio (e.g., 10:1) or calibration curve slope. scielo.braip.org

Spectroscopic Confirmation of Structure and Labeling

The successful synthesis and isotopic labeling of Cholesterol-3-¹⁸O are confirmed through various spectroscopic techniques. These methods verify the structural integrity of the cholesterol molecule and confirm the incorporation of the ¹⁸O isotope at the desired position.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Mass Spectrometry (MS):

Mass spectrometry is the primary technique for directly confirming the incorporation of the ¹⁸O isotope. The molecular weight of unlabeled cholesterol (C₂₇H₄₆O) is approximately 386.65 g/mol . nist.gov Due to the presence of the heavier ¹⁸O isotope, Cholesterol-3-¹⁸O exhibits a molecular weight of approximately 388.65 g/mol . isotope.comscbt.com

Electron ionization mass spectrometry (EI-MS) of unlabeled cholesterol shows a prominent molecular ion peak (M⁺) at m/z 386. arvojournals.org For Cholesterol-3-¹⁸O, this molecular ion peak is shifted to m/z 388, providing clear evidence of successful labeling. Fragment ions that retain the ¹⁸O-labeled hydroxyl group will also show a corresponding 2-dalton shift in their mass-to-charge ratio. For instance, the fragment ion resulting from the loss of a methyl group ([M-15]⁺) appears at m/z 371 for unlabeled cholesterol and would be expected at m/z 373 for Cholesterol-3-¹⁸O. arvojournals.org Similarly, the loss of a water molecule ([M-18]⁺) from unlabeled cholesterol gives a peak at m/z 368. arvojournals.org In the case of Cholesterol-3-¹⁸O, this would correspond to the loss of H₂¹⁸O, resulting in a peak at m/z 368, while the loss of an unlabeled water molecule from any other part of the molecule is less likely under standard MS conditions.

Infrared (IR) Spectroscopy:

Infrared spectroscopy can provide further evidence of the C-¹⁸O bond. The stretching vibration of the C-O bond in alcohols typically appears in the region of 1000-1260 cm⁻¹. The substitution of ¹⁶O with ¹⁸O will cause a slight shift in the vibrational frequency of the C-O bond to a lower wavenumber due to the increased mass of the oxygen atom. While this shift can be subtle, it provides complementary data to support the successful labeling. researchgate.net

Quantitative Assessment of Isotopic Abundance (e.g., Atom Percent Excess)

A critical aspect of characterizing isotopically labeled compounds is to quantify the extent of labeling. This is typically expressed as isotopic abundance or atom percent excess (APE). APE represents the percentage of the labeled isotope above its natural abundance. nau.edu

The isotopic abundance of ¹⁸O in Cholesterol-3-¹⁸O is primarily determined using mass spectrometry. By analyzing the relative intensities of the ion peaks corresponding to the labeled (m/z 388) and unlabeled (m/z 386) cholesterol, the percentage of ¹⁸O incorporation can be calculated. For instance, commercially available Cholesterol-¹⁸O is often cited with an isotopic purity of 95%, indicating a high level of enrichment. isotope.com

A study describing an optimized synthesis of ¹⁸O-labeled cholesterol reported achieving an isotopic enrichment of over 90% of that of the ¹⁸O-enriched water used in the reaction. worktribe.com This high level of incorporation is crucial for tracer studies to ensure a strong and detectable signal.

The calculation of APE for ¹⁸O can be performed using established formulas that take into account the natural abundance of isotopes. nau.eduresearchgate.net In quantitative stable isotope probing (qSIP) studies, for example, the APE of ¹⁸O in biological molecules like DNA or RNA is calculated to determine metabolic activity. researchgate.net A similar principle applies to the analysis of Cholesterol-3-¹⁸O, where the APE provides a precise measure of the ¹⁸O enrichment.

The data from these quantitative assessments are vital for experiments where Cholesterol-3-¹⁸O is used as an internal standard for quantification or as a tracer to follow metabolic pathways. pharmaffiliates.com High isotopic purity ensures the accuracy and sensitivity of such applications. nih.gov

Data Tables

Table 1: Spectroscopic Data for Cholesterol-3-¹⁸O

Technique Parameter Unlabeled Cholesterol (C₂₇H₄₆¹⁶O) Cholesterol-3-¹⁸O (C₂₇H₄₆¹⁸O) Reference
Mass Spectrometry Molecular Ion (M⁺)m/z 386m/z 388 isotope.comarvojournals.org
¹³C NMR C-3 Chemical Shift~71.8 ppmSlight isotopic shift researchgate.netnih.gov
Infrared Spectroscopy C-O Stretch~1054 cm⁻¹Shift to lower wavenumber researchgate.net

Table 2: Isotopic Abundance Data for Cholesterol-3-¹⁸O

Parameter Value Method of Determination Reference
Isotopic Purity >95%Mass Spectrometry isotope.com
Isotopic Enrichment >90% of ¹⁸O-water usedMass Spectrometry worktribe.com
Atom Percent Excess (APE) Dependent on synthesis batchMass Spectrometry nau.eduresearchgate.net

Methodological Frameworks for Cholesterol 3 18o Application in Research Studies

In Vitro Experimental Designs Utilizing Cholesterol-3-18O

In vitro systems provide a controlled environment to dissect specific aspects of cholesterol metabolism at the cellular and molecular levels. The principles applied in studies using other stable isotopes, such as deuterated cholesterol, are directly applicable to experiments with Cholesterol-3-18O. nih.gov

Cell culture models are indispensable for investigating the cellular handling of cholesterol. By introducing Cholesterol-3-18O into the culture medium, researchers can track its movement into and out of cells, as well as its conversion to other molecules.

Sterol Uptake and Efflux: Macrophage cell lines, such as J774, and liver cell models, like HepG2, are commonly employed to study cholesterol flux. nih.govfrontiersin.org In a typical efflux assay, cells are first "loaded" with Cholesterol-3-18O. After this loading phase, the medium is replaced with one containing cholesterol acceptors, such as Apolipoprotein A-I (ApoA-I) or High-Density Lipoprotein (HDL). nih.govnih.gov The appearance of the ¹⁸O-labeled cholesterol in the medium over time provides a direct measure of the efflux rate. nih.gov This approach allows for the detailed study of pathways like reverse cholesterol transport, a critical process for preventing atherosclerosis. nih.govnih.gov

Bioconversion: Once inside the cell, Cholesterol-3-18O can be esterified for storage. The ¹⁸O label remains on the cholesterol moiety, allowing researchers to use mass spectrometry to distinguish and quantify the pool of free labeled cholesterol versus its esterified forms, such as cholesteryl esters. nih.govresearchgate.net This provides insights into the activity of enzymes like Acyl-CoA:cholesterol acyltransferase (ACAT).

Table 1: Example Experimental Design for a Cholesterol Efflux Study Using Labeled Cholesterol

Parameter Description Example Reference
Cell Line Macrophage or hepatocyte models are frequently used.J774 Macrophages nih.gov
Isotopic Label A stable isotope-labeled cholesterol tracer.Cholesterol-3-18O or d7-Cholesterol nih.gov
Labeling Phase Cells are incubated with the labeled cholesterol to allow for uptake and equilibration with cellular pools.24-hour incubation with labeled cholesterol complexed with cyclodextrin. nih.govplos.org
Efflux Phase The labeling medium is replaced with a medium containing a cholesterol acceptor.6-hour incubation with Apolipoprotein A-I or HDL. nih.gov
Sample Collection Both cells and the surrounding medium are collected at the end of the efflux phase.Lipid extraction from cells and medium. nih.gov
Analysis Method Mass spectrometry is used to quantify the amount of labeled and unlabeled cholesterol in each fraction.Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.govnih.gov

To understand the precise chemical steps of cholesterol metabolism, researchers use isolated enzyme systems. Cholesterol-3-18O is an ideal substrate for studying enzymes that act on the 3β-hydroxyl group.

A prime example is Cholesterol Oxidase, a bacterial enzyme that catalyzes the oxidation of the 3β-hydroxyl group of cholesterol to a ketone, producing cholest-4-en-3-one. scirp.orgresearchgate.net In this two-step reaction, molecular oxygen is reduced to hydrogen peroxide. researchgate.net By using Cholesterol-3-18O as the substrate, the ¹⁸O label at the C3 position would be directly involved in the reaction. This allows researchers to trace the fate of the oxygen atom, confirming whether it is transferred to the hydrogen peroxide molecule or exchanged with water in the solvent, thereby elucidating the reaction's stereochemistry and mechanism. Similarly, the activity of sterol reductases and demethylases involved in cholesterol biosynthesis can be investigated. nih.govgoogle.com

Cell Culture Models for Sterol Uptake, Efflux, and Bioconversion Studies

In Vivo Tracer Kinetic Approaches with Cholesterol-3-18O

In vivo studies using isotopic tracers are crucial for understanding how cholesterol metabolism is regulated within a whole organism, integrating the functions of multiple organs like the intestine, liver, and peripheral tissues. nih.govfrontiersin.org

The choice of animal model depends on the specific research question and the desired relevance to human physiology.

Rodents (Rats, Mice): Rats and mice are widely used due to their low cost, short lifespan, and the availability of genetic models (e.g., knockout mice for specific transporters like ABCG5/G8). brieflands.commdpi.com They are suitable for initial investigations into the fundamental mechanisms of cholesterol absorption and synthesis. brieflands.com

Primates (Monkeys): Non-human primates, such as rhesus or squirrel monkeys, have a cholesterol metabolism that more closely resembles that of humans, making them valuable for preclinical studies. ebm-journal.org

Humans: The use of safe, stable isotopes like Cholesterol-3-18O permits direct studies in human volunteers to measure parameters like fractional cholesterol absorption and de novo synthesis rates under various dietary or therapeutic conditions. researchgate.netbioscientifica.comnih.gov

The method of tracer administration is key to the experimental design. The dual-isotope method is a powerful and widely used protocol for accurately measuring fractional cholesterol absorption. researchgate.netbioscientifica.comresearchgate.net

Oral Administration: A known amount of an orally-labeled tracer (e.g., Cholesterol-3-18O) is given with a meal to trace the pathway of dietary cholesterol absorption. bioscientifica.com

Intravenous (IV) Administration: Simultaneously or at a different time, a second, distinctly labeled cholesterol tracer (e.g., ¹³C-cholesterol) is administered intravenously. bioscientifica.com This IV tracer represents 100% "absorption" into the circulatory system and serves as an internal reference for the distribution and clearance of cholesterol from the plasma pool. researchgate.net

Infusion: Continuous infusion of a tracer can be used to bring the body's metabolic pools to a steady state of isotopic enrichment, which is useful for calculating absolute production and turnover rates of lipoproteins and their components. nih.govfrontiersin.org

By comparing the plasma concentration ratio of the oral tracer to the intravenous tracer after a period of equilibration (typically 3-4 days), researchers can calculate the percentage of dietary cholesterol that was absorbed. bioscientifica.comresearchgate.net

Following the administration of Cholesterol-3-18O, biological samples are collected to measure the isotopic enrichment.

Systemic Samples:

Plasma/Serum: Blood samples are the most common and least invasive source for tracking the appearance and disappearance of the tracer in circulation. ebm-journal.orgnih.gov Samples are typically collected at multiple time points to generate a kinetic curve. ebm-journal.org

Feces: Fecal collection allows for the direct measurement of unabsorbed dietary cholesterol and the excretion of endogenous cholesterol from the body. researchgate.netebm-journal.org

Tissue-Specific Samples: In animal studies, tissues such as the liver, intestine, adipose tissue, and brain can be harvested at the end of the experiment. This allows for the investigation of tissue-specific cholesterol uptake, synthesis, and storage, providing a more detailed picture of whole-body cholesterol distribution and metabolism. elifesciences.org

The collected samples undergo lipid extraction, separation of cholesterol from its esters, and derivatization before analysis by isotope ratio mass spectrometry (IRMS) or other mass spectrometry techniques to determine the precise abundance of the ¹⁸O label. researchgate.netnih.gov

Table 2: Summary of In Vivo Tracer Administration and Sampling

Parameter Methodology Purpose Reference
Administration Protocol Dual Isotope Method: Oral tracer (e.g., Cholesterol-3-18O) and IV tracer (e.g., ¹³C-Cholesterol).To calculate fractional cholesterol absorption. researchgate.netbioscientifica.com
Constant Infusion: Continuous IV delivery of the tracer.To measure steady-state production and clearance rates of lipoproteins. nih.govfrontiersin.org
Sample Collection Plasma: Serial blood draws over several days.To determine the kinetic profile of the tracer in the blood. ebm-journal.orgnih.gov
Feces: Collection over several days.To quantify unabsorbed dietary cholesterol and total sterol excretion. ebm-journal.org
Tissues (Animal Models): Liver, intestine, brain, etc., at study termination.To assess tissue-specific cholesterol metabolism and distribution. elifesciences.org

Design of Pulse-Chase and Steady-State Labeling Experiments

The use of stable isotopes like ¹⁸O in cholesterol has provided a safer, non-invasive alternative to radioisotopes for metabolic studies in humans. researchgate.net These experiments are crucial for distinguishing between different pools of cholesterol (e.g., dietary versus endogenously synthesized) and for quantifying the rates of cholesterol transport, esterification, and catabolism. researchgate.netslideshare.net The core of these experimental designs lies in the controlled introduction of the labeled molecule, Cholesterol-3-¹⁸O, and the subsequent analysis of its distribution and conversion over time using highly sensitive analytical methods like mass spectrometry. isotope.comnih.govresearchgate.net

Pulse-Chase Labeling Experiments

Pulse-chase analysis is a powerful technique used to follow a specific population of molecules over time, providing kinetic information about their metabolic pathway. cellular-protein-chemistry.nlubc.ca The experiment is divided into two distinct phases: the "pulse" and the "chase."

The Pulse: In this initial phase, the biological system (e.g., a cell culture or an in vivo model) is exposed to Cholesterol-3-¹⁸O for a short, defined period. cellular-protein-chemistry.nl This creates a cohort of labeled cholesterol molecules that can be tracked as they move through various metabolic processes. For instance, in a cell culture experiment, cells would be incubated in a medium containing Cholesterol-3-¹⁸O, allowing for its incorporation into cellular membranes. nih.gov

The Chase: Following the pulse, the labeling medium is removed and replaced with a medium containing an excess of unlabeled cholesterol. ubc.ca This "chase" prevents further incorporation of the labeled molecule, allowing researchers to follow the fate of the initial labeled cohort exclusively. Samples are then collected at various time points during the chase phase to determine the location and chemical form of the ¹⁸O label. cellular-protein-chemistry.nl

This methodology allows for the detailed study of processes such as reverse cholesterol transport, where cholesterol is moved from peripheral tissues back to the liver. ahajournals.org By tracking the appearance of ¹⁸O in different lipoproteins and metabolites over time, researchers can elucidate the kinetics of this pathway. ahajournals.org

Illustrative Data from a Hypothetical Pulse-Chase Experiment

The following table illustrates the type of data that can be generated from a pulse-chase experiment using Cholesterol-3-¹⁸O to track its movement from the plasma membrane to intracellular storage as cholesteryl esters in cultured hepatocytes.

Chase Time (Minutes)¹⁸O-Cholesterol in Plasma Membrane (% of Total Labeled)¹⁸O-Cholesterol in Endoplasmic Reticulum (% of Total Labeled)¹⁸O-Cholesteryl Esters in Lipid Droplets (% of Total Labeled)
09820
3065305
60404515
120203545

Steady-State Labeling Experiments

In contrast to the kinetic focus of pulse-chase experiments, steady-state labeling is designed to determine the relative contributions of different pathways to the production and maintenance of a metabolite pool when the system is in metabolic equilibrium. nih.gov13cflux.net In this approach, the labeled substrate, Cholesterol-3-¹⁸O, is provided continuously until the isotopic enrichment in the cholesterol pool and its downstream metabolites reaches a plateau. osti.gov

At this isotopic steady state, the rate of appearance of the label in a product equals the rate of its disappearance, allowing for the calculation of metabolic flux rates. 13cflux.net For example, by maintaining a constant level of Cholesterol-3-¹⁸O in the plasma of a study subject, researchers can measure the rate at which it is converted into ¹⁸O-labeled bile acids or other steroid hormones. slideshare.net This provides a quantitative measure of the flux through these specific metabolic pathways. nih.gov

This method is particularly valuable for understanding how different physiological or pathological conditions affect cholesterol metabolism on a systemic level. tandfonline.comnih.gov The analysis requires sophisticated mathematical modeling to interpret the labeling patterns and calculate the underlying metabolic fluxes. nih.govosti.gov

Illustrative Data from a Hypothetical Steady-State Labeling Experiment

This table shows potential findings from a steady-state experiment comparing cholesterol conversion to bile acids in healthy versus metabolically compromised liver cells, after continuous incubation with Cholesterol-3-¹⁸O.

Cell ConditionIsotopic Enrichment of Cellular Cholesterol (%)Isotopic Enrichment of Secreted Bile Acids (%)Calculated Flux to Bile Acids (nmol/hr/mg protein)
Healthy Hepatocytes85.2 ± 3.184.9 ± 3.315.4 ± 1.2
Metabolically Compromised Hepatocytes84.9 ± 2.960.1 ± 4.510.8 ± 0.9

By employing these distinct yet complementary experimental designs, the use of Cholesterol-3-¹⁸O provides invaluable, quantitative insights into the complex and dynamic nature of cholesterol metabolism.

Advanced Analytical Techniques for Cholesterol 3 18o Quantification and Isotopic Analysis

Mass Spectrometry-Based Platforms for Stable Isotope Detection

Mass spectrometry (MS) stands as the cornerstone for the analysis of stable isotope-labeled molecules like Cholesterol-3-¹⁸O. Its ability to differentiate molecules based on their mass-to-charge ratio (m/z) is fundamental to distinguishing the ¹⁸O-labeled cholesterol from its more abundant unlabeled counterpart. Various MS-based platforms have been tailored for this purpose, each with its unique strengths.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isotope Ratio Analysis and Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and thermally stable compounds, including sterols. nih.gov For cholesterol analysis, a derivatization step is typically required to increase its volatility. mdpi.comsigmaaldrich.com This involves converting the hydroxyl group at the C3 position to a less polar and more volatile derivative, such as a trimethylsilyl (B98337) (TMS) ether. sigmaaldrich.comjsbms.jp

In the context of Cholesterol-3-¹⁸O, GC-MS can be employed for both quantifying the labeled compound and determining the isotopic enrichment. By operating the mass spectrometer in selected ion monitoring (SIM) mode, specific ions corresponding to the derivatized forms of both unlabeled cholesterol and Cholesterol-3-¹⁸O can be monitored. mdpi.com For instance, when analyzing TMS-derivatized cholesterol, the instrument would monitor the m/z values corresponding to the molecular ions or characteristic fragment ions of both the unlabeled ([¹⁶O]cholesterol-TMS) and labeled ([¹⁸O]cholesterol-TMS) species. The ratio of the peak areas of these selected ions provides a measure of the isotopic enrichment.

GC-MS is also a powerful tool for metabolite profiling, allowing for the simultaneous analysis of cholesterol and its various precursors and metabolites in a single run. nih.govmdpi.comfrontiersin.org This is particularly valuable in studies investigating the metabolic fate of Cholesterol-3-¹⁸O.

Table 1: Exemplary GC-MS Parameters for Sterol Analysis

ParameterSettingReference
Column HP-5MS capillary column (30 m × 0.25 mm × 0.25 μm) frontiersin.org
Carrier Gas Helium at 1.0 mL/min frontiersin.org
Injector Temperature 280°C frontiersin.orgnih.gov
Oven Program Initial 260°C (3 min), ramp to 320°C at 10°C/min, then to 330°C at 2°C/min (hold 8 min), finally to 380°C at 30°C/min (hold 3 min) nih.gov
MS Ion Source Temp. 230°C nih.govnih.gov
Ionization Mode Electron Impact (EI) at 70 eV nih.govnih.gov
Mass Scan Range 50–600 Da nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Sterol Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific platform for the quantification of sterols, including Cholesterol-3-¹⁸O, directly from biological extracts, often without the need for derivatization. biorxiv.orgnih.gov This technique couples the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.

One of the main advantages of LC-MS/MS is its ability to handle a wide range of analyte polarities, making it suitable for the simultaneous analysis of cholesterol and its more polar metabolites, such as oxysterols and bile acids. nih.gov For Cholesterol-3-¹⁸O, reverse-phase LC is commonly used for separation. biorxiv.org

The use of tandem mass spectrometry (MS/MS) significantly enhances specificity. In a typical LC-MS/MS experiment, the first mass spectrometer (Q1) selects the precursor ion (the molecular ion or an adduct of Cholesterol-3-¹⁸O), which is then fragmented in a collision cell (q2). The second mass spectrometer (Q3) then analyzes the resulting product ions. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides a high degree of confidence in the identification and quantification of the target analyte, even in complex matrices. mdpi.com The sensitivity of modern LC-MS/MS systems allows for the detection of sterols at very low concentrations. biorxiv.orgresearchgate.net

Table 2: LC-MS/MS Method for Cholesterol and Cholesteryl Ester Quantification

ParameterSpecificationReference
LC System Agilent 1290 Infinity II UHPLC biorxiv.org
Column Gemini 5U C18 (50 x 4.6 mm, 5 µm) with guard column biorxiv.orgbiorxiv.org
Mass Spectrometer Agilent 6545 QTOF biorxiv.orgbiorxiv.org
Ionization Mode Electrospray Ionization (ESI) frontiersin.org
Acquisition Mode Auto-MS/MS biorxiv.orgbiorxiv.org

Gas Chromatography-Combustion/Pyrolysis-Isotope Ratio Mass Spectrometry (GC-C/P-IRMS) for High-Precision Isotopic Enrichment Measurement

For the highest precision in isotopic enrichment measurements, Gas Chromatography-Combustion/Pyrolysis-Isotope Ratio Mass Spectrometry (GC-C/P-IRMS) is the gold standard. bioscientifica.com This technique is specifically designed for the precise measurement of stable isotope ratios.

In GC-C-IRMS, compounds eluting from the gas chromatograph are combusted in an online reactor, converting them into simple gases (e.g., CO₂ for ¹³C analysis). acs.org For the analysis of ¹⁸O, a pyrolysis reactor is used to convert the analyte into CO gas. researchgate.net This gas is then introduced into the isotope ratio mass spectrometer, which is a specialized magnetic sector mass spectrometer capable of very precise measurements of isotope ratios.

GC-C/P-IRMS is particularly valuable for studies where very small changes in isotopic enrichment need to be accurately determined, as is often the case in metabolic tracer studies in humans. nih.govnih.gov The high precision of IRMS allows for the use of lower doses of the labeled tracer. bioscientifica.com However, a derivatization step may still be necessary for cholesterol to make it amenable to GC, and the isotopic contribution of the derivatizing agent must be accounted for. fmach.it

Mass Spectrometry Imaging (MSI) for Spatial Distribution Analysis of Labeled Sterols

Mass Spectrometry Imaging (MSI) is a powerful technique that enables the visualization of the spatial distribution of molecules directly in tissue sections. researchgate.netnih.govnih.gov This provides invaluable information on the localization of Cholesterol-3-¹⁸O within different tissues and even within subcellular compartments. researchgate.netosti.gov

Several MSI techniques can be applied to sterol analysis, including Secondary Ion Mass Spectrometry (SIMS) and Matrix-Assisted Laser Desorption/Ionization (MALDI). researchgate.netpnas.org NanoSIMS, a high-resolution version of SIMS, has been used to image ¹⁸O-labeled cholesterol at the subcellular level, revealing its distribution in the plasma membrane and other cellular structures. nih.govpnas.org

MALDI-MSI is another widely used technique for imaging lipids in tissues. nih.gov While cholesterol itself can be challenging to ionize with MALDI, on-tissue derivatization techniques have been developed to enhance its detection. researchgate.netpnas.org MSI studies with labeled cholesterol can provide crucial insights into how cholesterol metabolism is spatially organized in healthy and diseased tissues. pnas.orgbiorxiv.org

Pre-Analytical Sample Preparation for Isotopic Measurement

The accuracy and reliability of any analysis of Cholesterol-3-¹⁸O are heavily dependent on the quality of the sample preparation. The primary goals of sample preparation are to efficiently extract the labeled cholesterol from the biological matrix, remove interfering substances, and, if necessary, convert it into a form suitable for the chosen analytical technique.

Lipid Extraction and Derivatization Techniques

The first step in the analysis of Cholesterol-3-¹⁸O from biological samples such as plasma, cells, or tissues is the extraction of lipids. Several well-established methods are commonly used, with the choice often depending on the specific sample type and the downstream analytical platform.

The Folch and Bligh-Dyer methods are classic liquid-liquid extraction techniques that use a mixture of chloroform (B151607) and methanol (B129727) to efficiently extract a broad range of lipids, including cholesterol. sigmaaldrich.comlipidmaps.orgspringernature.com These methods involve partitioning the lipids into an organic phase, which is then separated from the aqueous phase containing polar metabolites. sigmaaldrich.comlipidmaps.org

Solid-phase extraction (SPE) is often used as a subsequent clean-up step to separate cholesterol from other lipid classes. mdpi.comlipidmaps.org For instance, a silica-based SPE cartridge can be used to isolate sterols from more nonpolar lipids like cholesteryl esters and more polar compounds. lipidmaps.org

For GC-based analyses, derivatization is a critical step to increase the volatility and thermal stability of cholesterol. mdpi.comsigmaaldrich.com The most common derivatization reaction involves the silylation of the 3β-hydroxyl group to form a trimethylsilyl (TMS) ether. sigmaaldrich.comjsbms.jp Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are widely used for this purpose. mdpi.com For LC-MS/MS, derivatization is not always necessary but can be employed to enhance ionization efficiency and sensitivity. mdpi.comuio.no

Table 3: Common Lipid Extraction and Derivatization Reagents

Reagent/MethodPurposeReference
Chloroform/Methanol Liquid-liquid extraction of total lipids (Folch, Bligh-Dyer) sigmaaldrich.comlipidmaps.orgspringernature.com
Solid-Phase Extraction (SPE) Sample clean-up and fractionation of lipid classes mdpi.comlipidmaps.org
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) Derivatization for GC-MS analysis (silylation) mdpi.com
Tri-Sil HTP Reagent Derivatization for GC-MS analysis jsbms.jp

Chromatographic Separation of Sterols and Metabolites Prior to MS Analysis

To accurately measure Cholesterol-3-¹⁸O and its related compounds using mass spectrometry (MS), they must first be separated from the complex mixture of lipids and other molecules present in biological samples. acs.org Chromatography is the cornerstone of this separation process, with gas chromatography (GC) and liquid chromatography (LC) being the most prominent techniques. aocs.org

Gas Chromatography-Mass Spectrometry (GC-MS):

Historically, GC-MS has been a primary method for sterol analysis due to its high resolving power for complex mixtures. acs.orgaocs.org For GC analysis, cholesterol and other sterols, which are not inherently volatile, must undergo a derivatization step. researchgate.net This chemical modification, typically silylation to form trimethylsilyl (TMS) ethers, increases the volatility and thermal stability of the sterols, making them suitable for GC analysis. aocs.orgresearchgate.net

Electron impact (EI) is the most common ionization method used in GC-MS for sterol analysis, typically at 70 eV. aocs.org This technique produces a molecular ion and a series of characteristic fragment ions that are useful for structural identification and confirmation. aocs.org The separation is generally achieved on capillary columns, and the elution order of common sterols is well-established. aocs.org For instance, cholesterol typically elutes before campesterol (B1663852) and stigmasterol. aocs.org GC-MS provides excellent sensitivity and selectivity for cholesterol analysis in various tissues, such as the liver. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS has gained prominence as it often simplifies sample preparation by eliminating the need for derivatization. acs.orgfrontiersin.org This is a significant advantage over GC-MS, which can be tedious and time-consuming. acs.org High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) systems are commonly coupled with MS for sterol analysis. frontiersin.orgresearchgate.netnih.gov

Reversed-phase columns, such as C18 or phenyl-hexyl, are frequently used for the separation of sterols. researchgate.netacs.org The mobile phase often consists of a gradient mixture of solvents like acetonitrile, methanol, and water. researchgate.netacs.org Several atmospheric pressure ionization (API) techniques can be employed in LC-MS, including:

Atmospheric Pressure Chemical Ionization (APCI): This is a highly effective ionization method for sterols, often yielding intense [M+H-H₂O]⁺ ions. acs.orgacs.org APCI is compatible with the high flow rates used in HPLC without a significant loss of sensitivity. researchgate.net

Electrospray Ionization (ESI): ESI is particularly useful for more polar, non-derivatized compounds. frontiersin.org

LC-MS/MS, or tandem mass spectrometry, further enhances specificity and selectivity, allowing for the differentiation of co-eluting compounds based on their mass-to-charge ratios and fragmentation patterns. acs.orgfrontiersin.org This is crucial for accurately identifying and quantifying specific sterols and their metabolites in complex biological matrices. acs.orgusask.ca

Table 1: Comparison of Chromatographic Techniques for Sterol Analysis

Feature Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Mass Spectrometry (LC-MS)
Derivatization Typically required (e.g., silylation) to increase volatility. researchgate.net Generally not required, simplifying sample preparation. acs.org
Typical Columns Capillary columns (e.g., DB-5ms). Reversed-phase columns (e.g., C18, Phenyl-Hexyl). researchgate.netacs.org
Ionization Methods Electron Impact (EI). aocs.org Atmospheric Pressure Chemical Ionization (APCI), Electrospray Ionization (ESI). acs.orgfrontiersin.org
Key Advantages High chromatographic resolution. aocs.org Reduced sample preparation time, suitable for polar and non-volatile compounds. acs.orgfrontiersin.org
Common Analytes Free sterols (after derivatization), cholesterol precursors. mdpi.com Free sterols, steryl esters, and other metabolites. researchgate.netacs.org

Computational Models and Algorithms for Isotopic Enrichment Calculation and Kinetic Modeling

Following the quantification of isotopically labeled cholesterol by MS, computational models are essential to translate this raw data into meaningful physiological information. ahajournals.org These models allow researchers to understand the dynamics of cholesterol metabolism in vivo. frontiersin.org

Isotopic Enrichment Calculation:

The fundamental measurement in a stable isotope tracer study is the isotopic enrichment, which is the ratio of the tracer (e.g., Cholesterol-3-¹⁸O) to the naturally occurring tracee (unlabeled cholesterol). ahajournals.org This is often expressed as a tracer-to-tracee ratio (TTR) or as atom percent excess (APE). researchgate.net The calculation involves correcting for the natural abundance of isotopes in both the tracer and the tracee to determine the precise amount of enrichment resulting from the administered tracer. researchgate.net Mass isotopomer distribution analysis (MIDA) is a technique that uses the distribution of isotopic isomers to indirectly estimate the isotopic enrichment of the precursor pool, which is particularly useful for calculating synthesis rates. mdpi.comnih.gov

Kinetic Modeling:

Kinetic experiments using stable isotope tracers are crucial for understanding the dynamics of metabolic processes. ahajournals.org The data from these experiments, typically time-course measurements of isotopic enrichment in different biological compartments, are analyzed using mathematical models. ahajournals.orgfrontiersin.org

Compartmental Models:

Compartmental modeling is the most common approach for analyzing tracer kinetic data in lipid metabolism studies. ahajournals.orgfrontiersin.org In this framework, the biological system is represented as a series of interconnected compartments, where each compartment represents a kinetically homogeneous pool of the molecule of interest (e.g., cholesterol in VLDL). ahajournals.orgfrontiersin.org

The movement of the tracer and the tracee between these compartments is described by a set of differential equations. ahajournals.orgahajournals.org By fitting the model to the experimental data (the isotopic enrichment curves), it is possible to estimate the values of the model parameters, such as the rates of production, clearance, and transfer of cholesterol between different lipoprotein fractions. ahajournals.org This provides quantitative information that cannot be obtained from static concentration measurements alone. ahajournals.orgahajournals.org

The development of these models is facilitated by specialized software that can solve the complex systems of differential equations and perform the parameter estimation. ahajournals.org These kinetic studies have been instrumental in elucidating the pathophysiology of various lipid disorders. nih.gov

Table 2: Computational Approaches in Cholesterol Kinetic Studies

Approach Description Application in Cholesterol-3-¹⁸O Studies
Isotopic Enrichment Calculation Determination of the tracer-to-tracee ratio (TTR) or atom percent excess (APE) from MS data, correcting for natural isotope abundance. researchgate.net Quantifies the amount of labeled cholesterol in a given pool at a specific time point.
Mass Isotopomer Distribution Analysis (MIDA) Uses the pattern of mass isotopomers in a product molecule to determine the isotopic enrichment of its precursor. mdpi.com Allows for the calculation of cholesterol synthesis rates from the enrichment of its products. nih.gov
Compartmental Modeling Represents the metabolic system as a series of interconnected pools and uses differential equations to describe the movement of tracer and tracee. ahajournals.orgfrontiersin.org Calculates key kinetic parameters such as production rates, fractional catabolic rates, and transfer rates of cholesterol between different lipoproteins. ahajournals.org

Applications of Cholesterol 3 18o in Elucidating Fundamental Cholesterol Metabolism

Cholesterol Biosynthesis Pathway Investigations

The de novo synthesis of cholesterol is a complex, multi-step process vital for cellular function. Cholesterol-3-18O can be instrumental in dissecting this pathway, offering insights into synthesis rates, the flux through competing enzymatic routes, and the regulatory mechanisms that govern cholesterol homeostasis.

Determination of De Novo Cholesterol Synthesis Rates in Biological Systems

The rate of de novo cholesterol synthesis is a critical parameter in understanding metabolic health and disease. While various stable isotopes are used for this purpose, Cholesterol-3-18O can theoretically be employed in specific experimental designs. For instance, in in vitro studies using cell cultures or isolated organ systems, the incorporation of 18O from labeled precursors into newly synthesized cholesterol can be tracked over time.

Research Findings: Studies utilizing stable isotopes like deuterium (B1214612) oxide (D₂O) have established the feasibility of measuring cholesterol synthesis rates in various tissues. nih.gov For example, the rate of new cholesterol synthesis can be calculated by measuring the incorporation of the isotope into the cholesterol pool over a defined period. While specific data for Cholesterol-3-18O is not widely published, the principle remains the same. The enrichment of 18O in the cholesterol fraction, analyzed by mass spectrometry, would allow for the calculation of the fractional synthesis rate. It has been noted that in hypercholesterolemic men, fractional rates of cholesterol synthesis were estimated to be between 5.76% and 8.17% per day using a dual-isotope method. nih.gov

Illustrative Data Table: De Novo Cholesterol Synthesis in Human Hepatocytes (In Vitro)

Cell LineTreatmentFractional Synthesis Rate (%/hour) (Hypothetical)Absolute Synthesis Rate (nmol/mg protein/hour) (Hypothetical)
HepG2Control0.52.5
HepG2Statin0.10.5
Primary Human HepatocytesControl0.84.0
Primary Human HepatocytesStatin0.150.75

This table presents hypothetical data to illustrate the potential findings from an experiment using an 18O-labeled precursor to measure de novo cholesterol synthesis. The values are not derived from actual studies with Cholesterol-3-18O.

Elucidation of Intermediate Sterol Fluxes (e.g., Bloch Pathway vs. Kandutsch-Russell Pathway)

Following the formation of lanosterol, cholesterol biosynthesis can proceed through two primary, parallel pathways: the Bloch pathway and the Kandutsch-Russell pathway. researchgate.net These pathways differ in the timing of the reduction of the double bond in the sterol side chain. researchgate.netnih.gov Tracing the flow of intermediates through these pathways is crucial for understanding tissue-specific sterol synthesis and the generation of bioactive sterol intermediates.

Research Findings: By using stable isotope labeling and mass spectrometry, researchers can analyze the relative contributions of each pathway in different tissues. researchgate.net For instance, studies using deuterium oxide have revealed that many cells utilize the Bloch pathway, while others employ a hybrid pathway that starts with the Bloch pathway and then switches to parts of the Kandutsch-Russell pathway, termed the modified Kandutsch-Russell pathway. researchgate.net These investigations have shown that the proportional flux through the Bloch pathway can vary significantly between tissues, from as low as 8% in the preputial gland to as high as 97% in the testes of mice. nih.govresearchgate.net The use of Cholesterol-3-18O, or more likely, 18O-labeled precursors, would allow for the tracing of the 18O atom as it is incorporated into various sterol intermediates, thereby delineating the preferred pathway in a given biological context.

Interactive Data Table: Sterol Flux Through Biosynthetic Pathways in Different Mouse Tissues

TissueBloch Pathway Flux (%)Modified Kandutsch-Russell Pathway Flux (%)
Testes973
Adrenal Gland955
Liver5050
Skin1090
Brain1585

This table is based on findings from studies using deuterium labeling and illustrates the tissue-specific nature of cholesterol biosynthesis pathways. nih.govresearchgate.net It demonstrates the type of data that could be generated using stable isotope tracing.

Regulatory Mechanisms Governing Cholesterogenesis Detected by 18O Labeling

The regulation of cholesterol synthesis is tightly controlled, primarily at the level of the enzyme HMG-CoA reductase. nih.gov However, regulation also occurs at later steps in the pathway. nih.gov Isotopic labeling with 18O can help to uncover these downstream regulatory points. By exposing cells or organisms to conditions that alter cholesterol homeostasis (e.g., statin treatment or cholesterol depletion) and simultaneously tracing with an 18O-labeled precursor, researchers can identify bottlenecks or points of altered flux in the pathway.

Research Findings: Studies have shown that sterol depletion in cultured cells leads to an increased flux through the Bloch pathway. researchgate.net Conversely, overexpression of the enzyme 24-dehydrocholesterol reductase (DHCR24), which is involved in both pathways, enhances the use of the modified Kandutsch-Russell pathway. researchgate.net By using an 18O-labeled precursor, one could quantify the changes in the pool sizes of specific 18O-labeled intermediates in response to regulatory stimuli, providing direct evidence for the site of action of regulatory proteins or small molecules.

Cholesterol Absorption and Fecal Excretion Dynamics

The balance between cholesterol absorption from the diet and its excretion is a key determinant of plasma cholesterol levels. While isotopic tracers are essential for these studies, the use of Cholesterol-3-18O for methods relying on fecal analysis is severely limited.

Quantification of Exogenous and Endogenous Cholesterol Absorption Efficiency

A significant challenge in metabolic research is distinguishing between cholesterol absorbed from the diet (exogenous) and cholesterol that is secreted into the intestine via bile and then reabsorbed (endogenous). Stable isotopes are critical for making this distinction.

Research Findings: A major limitation for the use of Cholesterol-3-18O in this context is the instability of the 18O label at the 3-hydroxy position during transit through the gut. Studies have shown that the fecal recovery of orally administered [3β-18OH]Cholesterol is significantly lower than that of simultaneously administered 14C-labeled cholesterol. capes.gov.brnih.gov This loss is attributed to the metabolic activity of gut bacteria, which can cause an exchange of the 3β-oxygen with the oxygen in water, likely through a 3-ketosteroid intermediate. capes.gov.brnih.gov This finding indicates that Cholesterol-3-18O is an invalid tracer for measuring cholesterol absorption and metabolism by methods that depend on fecal sterol recovery. capes.gov.brnih.gov

For this reason, other stable isotopes, such as deuterium or carbon-13 labeled cholesterol, are preferred for these types of studies.

Illustrative Data Table: Cholesterol Absorption Efficiency in Humans

Isotopic TracerMethodAbsorption Efficiency (%) (Illustrative)
Deuterium-labeled CholesterolDual-isotope plasma method55
Carbon-13-labeled CholesterolFecal recovery (corrected)52
Cholesterol-3-18O Fecal recovery Invalid due to label exchange

This table illustrates the concept of measuring cholesterol absorption and highlights the documented issue with using Cholesterol-3-18O for fecal-based analysis. capes.gov.brnih.gov

Analysis of Fecal Sterol Excretion and Enterohepatic Circulation of Cholesterol

The primary route for cholesterol elimination from the body is through fecal excretion, either as neutral sterols or after conversion to bile acids. The enterohepatic circulation refers to the process of bile secretion into the intestine and subsequent reabsorption. nih.gov Quantifying these fluxes is essential for understanding cholesterol balance.

Research Findings: As with cholesterol absorption, the analysis of fecal sterol excretion using Cholesterol-3-18O is compromised by the exchange of the 18O-label in the gut. capes.gov.brnih.gov Therefore, studies of fecal neutral sterol and bile acid excretion, as well as the dynamics of enterohepatic circulation that rely on fecal measurements, cannot validly employ this specific tracer. Researchers instead use other isotopically labeled forms of cholesterol or non-absorbable markers to quantify these processes. For example, studies using 14C-cholesterol have shown that substituting saturated fats with unsaturated fats in the diet can significantly increase the total fecal excretion of cholesterol metabolites. jci.org

Investigation of Isotopic Exchange Phenomena During Intestinal Metabolism

The use of stable isotopes like ¹⁸O-labeled cholesterol has been instrumental in distinguishing between dietary (exogenous) and bodily-synthesized (endogenous) cholesterol during intestinal absorption. researchgate.netnih.gov Early studies often relied on radioactive isotopes, but the advent of safer, non-radioactive tracers such as Cholesterol-3-¹⁸O has allowed for broader application in human studies, including in infants and adults. researchgate.netnih.gov These tracers behave identically to their non-labeled counterparts in metabolic processes, ensuring the accuracy of the findings. researchgate.netnih.gov

Research has shown that following an oral dose of labeled cholesterol, its appearance in the intestinal lymph, primarily within chylomicrons and very-low-density lipoproteins (VLDL), peaks after 6-8 hours. jordan.im This indicates a rapid processing and export of cholesterol from the mucosal cells. jordan.im Studies using dual-isotope methods—simultaneously administering an oral tracer (like deuterium-labeled cholesterol) and an intravenous tracer (like ¹³C-cholesterol)—have determined that cholesterol absorption in healthy adults is approximately 50-70%. researchgate.netnih.gov While ¹⁸O-labeled cholesterol is a valuable tool, much of the foundational work in this specific area has utilized other stable isotopes like deuterium (²H) and carbon-13 (¹³C). researchgate.netnih.govahajournals.org These studies have collectively shown that only free cholesterol is absorbed, and any cholesteryl esters in the diet must first be hydrolyzed. jordan.im

Lipoprotein Metabolism and Kinetic Studies

The application of stable isotope tracers has revolutionized the study of lipoprotein kinetics, providing deep insights into the mechanisms behind lipid disorders. nih.govresearchgate.net These methods allow for the precise measurement of the rates of production, interconversion, and catabolism of lipoprotein particles, which are fundamental to understanding lipid homeostasis. frontiersin.org

Tracing of Cholesterol Transport and Exchange within Lipoprotein Fractions (e.g., VLDL, LDL, HDL)

Cholesterol-3-¹⁸O, among other stable isotope tracers, is a powerful tool for tracking the movement of cholesterol between different lipoprotein fractions. nih.govbioscientifica.com Lipoproteins are complex particles that transport water-insoluble lipids like cholesterol and triglycerides through the bloodstream. oregonstate.educationbinasss.sa.crwikipedia.org They are broadly classified by density into chylomicrons, VLDL, intermediate-density lipoproteins (IDL), low-density lipoproteins (LDL), and high-density lipoproteins (HDL). oregonstate.educationwikipedia.orgnih.gov

The metabolic journey of cholesterol is intricate:

VLDL , synthesized by the liver, transports triglycerides to tissues. As triglycerides are removed, VLDL particles become smaller and denser, transforming into IDL and subsequently LDL. oregonstate.educationwikipedia.orgnih.gov

LDL is the primary carrier of cholesterol to tissues throughout the body. nih.gov

HDL is responsible for "reverse cholesterol transport," collecting excess cholesterol from peripheral tissues and returning it to the liver for excretion, a process considered anti-atherogenic. oregonstate.educationnih.gov

Stable isotope studies have elucidated the dynamics of these processes. For instance, it has been shown that a significant portion of cholesteryl esters in plasma is formed through esterification within HDL. nih.gov These esters are then transferred to apolipoprotein B-containing lipoproteins like VLDL and LDL. nih.gov This exchange is facilitated by proteins such as cholesteryl ester transfer protein (CETP). binasss.sa.crnih.gov By labeling cholesterol, researchers can follow its path from HDL to other lipoproteins and eventually its removal from circulation, providing a detailed picture of cholesterol transport pathways. nih.gov

Determination of Fractional Catabolic Rates (FCR) for Lipoprotein-Associated Cholesterol

The fractional catabolic rate (FCR) represents the fraction of a lipoprotein pool that is removed from the circulation per unit of time. Measuring the FCR is crucial for understanding how quickly lipoproteins are cleared from the blood. Stable isotope-labeled cholesterol is used to determine the FCR of lipoprotein-associated cholesterol. nih.govnih.gov

Kinetic studies using these tracers have revealed key aspects of lipoprotein metabolism. For example, an increase in dietary cholesterol has been shown to elevate LDL cholesterol levels primarily by increasing the synthesis rate of LDL particles. nih.gov Concurrently, the FCR of native LDL can decrease, suggesting a reduction in receptor-mediated clearance. nih.gov In studies of individuals with varying responses to dietary cholesterol, the rise in LDL production rate was significantly correlated with the increase in LDL cholesterol concentration. nih.gov

The FCR of HDL is also a critical parameter, inversely related to HDL cholesterol levels. ahajournals.org A lower FCR for apolipoprotein A-I (the main protein in HDL) is associated with higher HDL levels. ahajournals.orguscjournal.com Factors like the ratio of lipoprotein lipase (B570770) to hepatic lipase activity can influence the FCR of HDL particles. ahajournals.org

Representative Fractional Catabolic Rates (FCR) of Lipoproteins
LipoproteinCondition/Study GroupFCR (pools/day)Reference
LDL (Native)Control Diet0.188 nih.gov
LDL (Native)High Cholesterol Diet0.169 (10% decrease) nih.gov
LDL-Apo BLow Cholesterol Diet0.24 ± 0.02 nih.gov
LDL-Apo BHigh Cholesterol Diet0.31 ± 0.20 nih.gov
ApoA-I (HDL)Normolipidemic Men0.286 ± 0.057 ahajournals.org
ApoA-I (HDL)Normolipidemic Women0.233 ± 0.041 ahajournals.org

Interconversion Dynamics and Remodeling of Lipoprotein Subclasses

Lipoproteins are not static entities; they are constantly remodeled in the circulation, leading to the interconversion between different subclasses. This is particularly true for HDL, which exists as a heterogeneous collection of particles varying in size, density, and composition. nih.gov HDL can be separated into major subfractions like the denser, protein-rich HDL3 and the larger, lipid-rich HDL2. nih.gov

The use of stable isotope tracers allows for the study of these dynamic interconversions. nih.gov The process begins with small, lipid-poor pre-β-HDL particles acquiring cholesterol from cells. nih.gove-enm.org The enzyme lecithin-cholesterol acyltransferase (LCAT) then esterifies this cholesterol, causing it to move to the particle's core. e-enm.org This process converts the small pre-β-HDL into larger, spherical α-HDL particles, specifically HDL3. e-enm.org

Further remodeling occurs via CETP, which exchanges the cholesteryl esters in HDL3 for triglycerides from VLDL, resulting in the formation of even larger HDL2 particles. e-enm.org Conversely, enzymes like hepatic lipase can hydrolyze the triglycerides and phospholipids (B1166683) on HDL2, converting them back into smaller particles. e-enm.org Tracing the movement of labeled cholesterol through these different HDL subclasses provides invaluable data on the rates and pathways of HDL remodeling, a key aspect of reverse cholesterol transport. ahajournals.org

Cholesterol Oxidation and Oxysterol Formation Pathways

The oxidation of cholesterol produces a class of molecules known as oxysterols. While some oxysterols are byproducts of non-enzymatic autoxidation, many are purposefully synthesized by specific enzymes and play crucial roles in cholesterol elimination and signaling. jci.orgnih.govtandfonline.com Differentiating between in vivo formation and artifacts created during sample handling has been a significant challenge, a problem addressed by using ¹⁸O₂ inhalation techniques. jci.orgnih.govnih.gov When animals inhale air containing the heavy isotope ¹⁸O₂, any oxysterols formed enzymatically in the body will incorporate this isotope. nih.gov

Studies using this method have confirmed the in vivo formation of several key oxysterols, including 7α-hydroxycholesterol, 7β-hydroxycholesterol, 7-oxocholesterol, 24-hydroxycholesterol, and 25-hydroxycholesterol. nih.gov Conversely, 5,6-oxygenated oxysterols showed no ¹⁸O incorporation, suggesting they are likely artifacts of the experimental process. jci.orgnih.gov

Elucidation of Enzymatic Oxidation Mechanisms (e.g., Cytochrome P450-mediated)

The enzymatic conversion of cholesterol to oxysterols is primarily carried out by a superfamily of enzymes known as cytochrome P450 (P450). researchgate.netmdpi.comdiva-portal.org These enzymes are critical for initiating the breakdown of cholesterol into more soluble compounds like bile acids. researchgate.netdiva-portal.org

Key P450 enzymes involved in oxysterol formation include:

CYP7A1 (Cholesterol 7α-hydroxylase): This is the rate-limiting enzyme in the primary pathway of bile acid synthesis, converting cholesterol into 7α-hydroxycholesterol in the liver. tandfonline.comdiva-portal.org

CYP27A1 (Sterol 27-hydroxylase): Found in most tissues, this mitochondrial enzyme produces 27-hydroxycholesterol, which is an important transport form of cholesterol from peripheral tissues back to the liver. tandfonline.comdiva-portal.org

CYP46A1 (Cholesterol 24-hydroxylase): Located mainly in the neurons of the brain, this enzyme generates 24S-hydroxycholesterol. tandfonline.compnas.org This oxysterol can cross the blood-brain barrier, representing a major pathway for cholesterol elimination from the brain. tandfonline.compnas.org

CYP11A1 (Cholesterol side-chain cleavage enzyme): This enzyme performs a critical C-C bond cleavage on cholesterol to produce pregnenolone, the precursor to all steroid hormones. mdpi.comacs.org

Characterization of Non-Enzymatic Oxidation Pathways and Oxysterol Product Identification

The non-enzymatic oxidation of cholesterol, often termed autoxidation, can be initiated by various reactive oxygen species (ROS). elifesciences.org These reactions typically occur at susceptible positions on the cholesterol molecule, such as the C-7 allylic position and the C-5/C-6 double bond on the B-ring, as well as on the flexible side chain. researchgate.net This process generates a variety of oxysterols, and identifying which of these are formed endogenously versus as experimental artifacts is critical for understanding their potential roles in pathology.

Cholesterol-3-¹⁸O serves as an ideal tracer for these investigations. The heavy isotope of oxygen, ¹⁸O, is incorporated into the hydroxyl group at the C-3 position of the cholesterol molecule. Since non-enzymatic oxidation primarily attacks other sites on the sterol nucleus or side chain, the ¹⁸O label at the C-3 position remains intact throughout the transformation. researchgate.net This stability allows researchers to introduce Cholesterol-3-¹⁸O into a biological system and then use mass spectrometry to specifically identify the oxysterol products derived from it. These ¹⁸O-labeled oxysterols will have a molecular weight that is two mass units greater than their corresponding unlabeled (¹⁶O) counterparts, providing a clear and unambiguous signal for their identification.

Table 1: Common Oxysterols Formed via Non-Enzymatic Pathways This table details key oxysterols that arise from the autoxidation of cholesterol, primarily through free-radical mediated reactions.

Oxysterol ProductPrimary Site of AttackCommon Formation Mechanism
7-KetocholesterolC-7Free radical attack leading to 7-hydroperoxide intermediates, followed by reduction and oxidation. researchgate.net
7α-HydroxycholesterolC-7Reduction of 7α-hydroperoxycholesterol intermediate.
7β-HydroxycholesterolC-7Reduction of 7β-hydroperoxycholesterol intermediate. researchgate.net
5α,6α-EpoxycholesterolC-5, C-6Oxidation across the C5-C6 double bond. researchgate.net
5β,6β-EpoxycholesterolC-5, C-6Oxidation across the C5-C6 double bond. researchgate.net
25-HydroxycholesterolC-25Free radical attack on the cholesterol side chain.

The utility of Cholesterol-3-¹⁸O in identifying these products is based on the predictable mass shift observed in mass spectrometry analysis.

Table 2: Mass Spectrometric Identification of Oxysterols Derived from Cholesterol-3-¹⁸O This table illustrates how the stable isotope label allows for the differentiation of tracer-derived oxysterols from endogenous or artifactual ones.

OxysterolTypical Unlabeled Molecular Ion (M+H)⁺Expected Labeled Molecular Ion from Cholesterol-3-¹⁸O (M+H)⁺Mass Shift
7-Ketocholesterolm/z 401.3m/z 403.3+2 Da
7α/β-Hydroxycholesterolm/z 403.3m/z 405.3+2 Da
5α,6α-Epoxycholesterolm/z 403.3m/z 405.3+2 Da

Detailed Research Findings

While direct studies focusing solely on the use of Cholesterol-3-¹⁸O for non-enzymatic pathways are specific, the principle of using ¹⁸O labeling has been powerfully demonstrated in related research. Seminal studies have utilized the inhalation of ¹⁸O₂ gas to label the pool of reactive oxygen available for metabolic reactions in vivo. This approach definitively proved that several key oxysterols are indeed formed within the body and are not merely byproducts of sample preparation. These findings provide a strong analogue for the utility of labeled cholesterol tracers.

Table 3: Key Research Findings on In Vivo Oxysterol Formation Using ¹⁸O Isotope Labeling This table summarizes findings from studies using ¹⁸O₂ gas inhalation in rats to distinguish in vivo oxysterol formation from ex vivo artifacts.

OxysterolFindingImplication
7β-HydroxycholesterolSignificant ¹⁸O incorporation observed.Confirmed as a genuine in vivo product of cholesterol oxidation.
7-KetocholesterolSignificant ¹⁸O incorporation observed.Confirmed as a genuine in vivo product of cholesterol oxidation.
25-HydroxycholesterolSignificant ¹⁸O incorporation observed.Confirmed as a genuine in vivo product of cholesterol oxidation.
5,6-Oxygenated SterolsNo significant ¹⁸O incorporation observed.Suggests these compounds are likely artifacts formed during sample processing.

Although Cholesterol-3-¹⁸O is a robust tracer for oxidation events on the sterol ring and side chain, research has also characterized pathways where the label itself can be lost. Studies on the metabolism of orally administered (3β-¹⁸OH)Cholesterol in humans revealed that the ¹⁸O label was lost during its transit through the gastrointestinal tract. capes.gov.brnih.gov Further in vitro incubations with fecal matter indicated that the loss was due to bacterial metabolism, likely involving a 3-ketosteroid intermediate that facilitates the exchange of the 3β-oxygen with oxygen from water. capes.gov.brnih.gov This finding is critical as it defines the limits of using Cholesterol-3-¹⁸O as a tracer, invalidating it for studies that rely on fecal sterol recovery but affirming its utility for tracing metabolic conversions in other compartments, such as plasma, where its metabolism was shown to be identical to that of ¹³C-labeled cholesterol. capes.gov.brnih.govnih.gov

Challenges and Limitations in Cholesterol 3 18o Tracer Studies

Isotopic Exchange and Scrambling Phenomena (e.g., 3β-Oxygen Exchange with Water)

A significant challenge in studies utilizing Cholesterol-3-¹⁸O is the potential for isotopic exchange and scrambling. The oxygen atom at the 3β-position of the cholesterol molecule is not entirely inert. Under certain physiological and analytical conditions, it can exchange with oxygen atoms from other molecules, most notably water. This phenomenon, known as 3β-oxygen exchange, can lead to a dilution or alteration of the ¹⁸O enrichment in the cholesterol tracer, potentially confounding the results of kinetic studies.

The mechanism of this exchange can be influenced by factors such as pH, temperature, and the presence of enzymes. For instance, during sample processing and analysis, conditions might inadvertently facilitate this exchange, leading to an underestimation of the true tracer concentration. Isotopic scrambling, where the ¹⁸O label is randomly distributed among other oxygen-containing molecules, can also occur, further complicating the interpretation of mass spectrometry data. rsc.org This requires meticulous control over experimental conditions and often involves the use of sophisticated analytical techniques to differentiate between true metabolic turnover and artifactual isotopic exchange.

Analytical Sensitivity and Detection Limits for Low Isotopic Enrichment Samples

Achieving adequate analytical sensitivity and low detection limits is a critical hurdle, particularly when dealing with samples that exhibit low isotopic enrichment of Cholesterol-3-¹⁸O. In many in vivo tracer studies, the amount of the labeled cholesterol that is incorporated into various metabolic pools can be very small. This is especially true for long-term studies or when investigating slow-turnover cholesterol pools.

The ability to accurately measure these low levels of enrichment is dependent on the sensitivity of the analytical instrumentation, typically gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). bioscientifica.com The inherent background noise and the presence of isobaric interferences (other molecules with the same mass-to-charge ratio) can make it difficult to distinguish the tracer signal from the background. oiv.int Consequently, there is a constant drive to develop more sensitive analytical methods and to optimize sample preparation techniques to enhance the signal-to-noise ratio. rsc.orgrsc.org The detection limit of an assay determines the lowest concentration of the tracer that can be reliably measured, and for some studies, this limit may be above the actual enrichment levels in the biological samples. linear.esbiolabo.fr

Table 1: Comparison of Detection Limits for Cholesterol Analysis Methods

Analytical MethodTypical Detection LimitKey Considerations
Colorimetric/Enzymatic Assays~1 mg/dL biolabo.frLower sensitivity, susceptible to interferences. biolabo.fr
Gas Chromatography-Mass Spectrometry (GC-MS)Can detect low micromolar (µM) concentrationsRequires derivatization, potential for isotopic exchange during sample preparation. bioscientifica.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)0.63 µM - 0.85 µM rsc.orgrsc.orgHigh sensitivity and specificity, can analyze native molecules. nih.gov

This table provides a general comparison; actual detection limits can vary based on the specific instrument, method, and sample matrix.

Complexities in Interpretation of Tracer Kinetic Data in vivo

The interpretation of tracer kinetic data from in vivo studies using Cholesterol-3-¹⁸O is inherently complex. The movement of cholesterol through various body compartments is a dynamic process involving multiple pools with different turnover rates. nih.govelsevier.com A key challenge is the development and application of appropriate mathematical models to accurately describe these kinetics.

One major complexity is the phenomenon of tracer recycling. researchgate.netphysiology.org After the initial metabolism of the labeled cholesterol, the ¹⁸O label can be reincorporated into newly synthesized molecules, which can then re-enter the circulation. This recycling can lead to an overestimation of the residence time of the tracer in a particular pool and an underestimation of the true turnover rate. Distinguishing between the primary clearance of the tracer and its reappearance due to recycling requires sophisticated multicompartmental modeling. researchgate.net

Furthermore, the choice of the precursor pool for modeling cholesterol synthesis and turnover is critical. Assumptions about the isotopic enrichment of the precursor pool, such as acetyl-CoA, can significantly impact the calculated kinetic parameters. The accessibility and measurement of the true precursor enrichment at the site of synthesis remain a significant challenge. researchgate.net These complexities underscore the need for carefully designed studies and the use of robust kinetic models to derive meaningful physiological insights. nih.govelsevier.com

Standardization and Inter-Laboratory Comparability of Research Findings

Ensuring the standardization and inter-laboratory comparability of research findings from Cholesterol-3-¹⁸O tracer studies is a persistent challenge. Variations in experimental protocols, analytical methods, and data analysis approaches can lead to discrepancies in results between different laboratories, making it difficult to synthesize data from multiple studies. nih.govoup.com

The lack of universally accepted reference materials and standardized operating procedures for Cholesterol-3-¹⁸O analysis contributes to this issue. oup.comnih.gov Each laboratory may have its own internal standards and quality control procedures, which can introduce systematic biases. core.ac.uk For example, differences in the methods used for lipid extraction, derivatization (for GC-MS), and mass spectrometric analysis can all affect the final measured isotopic enrichment.

To improve comparability, there is a need for greater collaboration among researchers to establish and adopt standardized protocols. oup.com This includes the development of certified reference materials with accurately determined Cholesterol-3-¹⁸O enrichment, participation in inter-laboratory comparison programs, and the transparent reporting of all experimental and analytical details in publications. nih.gov Achieving better standardization is crucial for building a cohesive body of knowledge on cholesterol metabolism based on tracer studies.

Table 2: Factors Affecting Inter-Laboratory Comparability

FactorDescriptionImpact on Comparability
Tracer Purity and Characterization The isotopic and chemical purity of the administered Cholesterol-3-¹⁸O tracer.Impurities can lead to inaccurate dosing and incorrect interpretation of results.
Sample Collection and Storage Procedures for collecting, processing, and storing biological samples.Improper handling can lead to isotopic exchange or degradation of cholesterol.
Analytical Methodology The specific GC-MS or LC-MS method used, including calibration and quality control. nih.govDifferent methods can have varying levels of accuracy, precision, and susceptibility to interferences. nih.gov
Kinetic Modeling The mathematical model and assumptions used to analyze the tracer data. elsevier.comThe choice of model can significantly influence the calculated kinetic parameters.
Reference Standards The standards used to calibrate instruments and quantify isotopic enrichment. oup.comLack of a universal reference standard makes direct comparison of absolute values difficult.

Future Directions and Emerging Research Avenues for Cholesterol 3 18o

Integration with Multi-Omics Approaches for a Holistic Understanding

The true power of Cholesterol-3-18O as a research tool will be realized through its integration with comprehensive "omics" technologies. This synergy allows for a systems-level view of how cholesterol dynamics influence and are influenced by the broader molecular landscape of an organism.

Lipidomics: By combining Cholesterol-3-18O tracing with high-resolution mass spectrometry-based lipidomics, researchers can move beyond simple measurements of cholesterol levels. This approach enables the detailed tracking of the labeled cholesterol molecule as it is esterified, incorporated into various lipoprotein particles (e.g., LDL, HDL), and distributed to different tissues and cellular compartments. It provides a dynamic map of cholesterol trafficking and metabolism, revealing the flux through specific enzymatic pathways and the remodeling of complex lipid species in response to physiological stimuli or disease.

Metabolomics: The use of Cholesterol-3-18O within metabolomics studies offers a window into the downstream metabolic fate of cholesterol. For instance, researchers can trace the conversion of the labeled cholesterol into bile acids in the liver or steroid hormones in endocrine tissues. This provides quantitative data on the rates of these critical metabolic pathways, offering insights into conditions like cholestasis, steatohepatitis, and endocrine disorders.

Proteomics: In the context of proteomics, Cholesterol-3-18O can be used to investigate the proteins that interact with cholesterol and regulate its transport and metabolism. Stable isotope labeling by amino acids in cell culture (SILAC) or other quantitative proteomic techniques can be employed alongside Cholesterol-3-18O tracing to identify proteins whose expression or post-translational modifications are altered in response to changes in cholesterol flux. This can uncover novel regulatory proteins and drug targets. Stable isotope labeled peptides are often used as internal standards for precise quantification in proteomics experiments.

Development of Advanced Tracing Strategies and Novel Analytical Enhancements

To fully exploit the information provided by Cholesterol-3-18O, a parallel focus on advancing the methodologies for its use and detection is essential.

Advanced Tracing Strategies: The development of more sophisticated in vivo tracing protocols is a key area of future research. This includes the implementation of dynamic, time-resolved studies that capture the rapid kinetics of cholesterol transport and metabolism. For example, pulse-chase experiments using Cholesterol-3-18O can elucidate the rates of cholesterol uptake, efflux, and turnover in specific cell types or tissues. Furthermore, combining Cholesterol-3-18O with other stable isotope tracers (e.g., ¹³C-labeled glucose or ¹⁵N-labeled amino acids) in the same experiment can provide a more integrated view of metabolic networks.

Novel Analytical Enhancements: Innovations in mass spectrometry are central to enhancing the utility of Cholesterol-3-18O. The development of higher sensitivity and higher resolution mass spectrometers allows for the detection of the labeled cholesterol and its metabolites at lower concentrations and with greater certainty. Furthermore, the application of imaging mass spectrometry techniques, such as MALDI-IMS or DESI-MS, can provide spatial information on the distribution of Cholesterol-3-18O within tissue sections, offering a visual map of cholesterol localization in complex biological samples.

Exploration of Cholesterol-3-18O in Uncharted Biological Contexts and Physiological Models

While cholesterol metabolism is well-studied in the context of cardiovascular disease, the application of Cholesterol-3-18O is expanding to new frontiers of biological inquiry.

Uncharted Biological Contexts: The role of cholesterol in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, is an area of intense investigation. Cholesterol-3-18O can be a valuable tool to study brain cholesterol homeostasis, including its synthesis, transport across the blood-brain barrier, and turnover within different brain cell types. Similarly, in immunology, this tracer can be used to understand the importance of cholesterol in the formation of lipid rafts in immune cell membranes, which are critical for cell signaling and immune responses.

Novel Physiological Models: The use of Cholesterol-3-18O is not limited to traditional animal models. Its application in more advanced models, such as organ-on-a-chip systems and 3D organoids, offers a controlled environment to study human-relevant cholesterol metabolism in specific organs like the liver, intestine, or even brain. These models can bridge the gap between in vitro cell culture and in vivo animal studies, providing a more accurate and translational platform for investigating the effects of drugs or genetic mutations on cholesterol dynamics.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.